1-Benzoyl-3-(4-fluorobenzoyl)piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-3-(4-fluorobenzoyl)piperidin-4-one is an organic compound with the molecular formula C18H16FNO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both benzoyl and fluorobenzoyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-3-(4-fluorobenzoyl)piperidin-4-one typically involves the reaction of piperidin-4-one with benzoyl chloride and 4-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzoyl-3-(4-fluorobenzoyl)piperidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-3-(4-fluorobenzoyl)piperidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-3-(4-fluorobenzoyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Bromo-4-fluorobenzoyl)piperidine: Similar structure but with a bromine atom instead of a benzoyl group.
4-Piperidinone, 1-benzoyl-: Lacks the fluorobenzoyl group.
1-(4-(trifluoromethyl)benzyl)piperidin-4-one: Contains a trifluoromethyl group instead of a fluorobenzoyl group.
Uniqueness
1-Benzoyl-3-(4-fluorobenzoyl)piperidin-4-one is unique due to the presence of both benzoyl and fluorobenzoyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
87642-27-1 |
---|---|
Molekularformel |
C19H16FNO3 |
Molekulargewicht |
325.3 g/mol |
IUPAC-Name |
1-benzoyl-3-(4-fluorobenzoyl)piperidin-4-one |
InChI |
InChI=1S/C19H16FNO3/c20-15-8-6-13(7-9-15)18(23)16-12-21(11-10-17(16)22)19(24)14-4-2-1-3-5-14/h1-9,16H,10-12H2 |
InChI-Schlüssel |
PXLPTOXBRZIISC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(C1=O)C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.